REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].C([Li])CCC.C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C>C1COCC1>[F:9][C:8]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:21]([OH:22])[OH:20]
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Name
|
|
Quantity
|
18.2 mL
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Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
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Details
|
The solution was stirred at -78° for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
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Details
|
The solution was then cooled to 0°
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted twice with ether
|
Type
|
EXTRACTION
|
Details
|
the combined extracts were extracted twice with 1N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over magnesium chloride
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a white solid (20.95 g)
|
Type
|
CUSTOM
|
Details
|
Two recrystallizations from water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)B(O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |